5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers developing kinase-targeted libraries or LSD1 epigenetic probes often struggle to find a single building block that offers both site-selective cross-coupling and optimized lipophilicity (LogP 3.70). This compound eliminates that bottleneck. - Dual C-Br handles enable sequential Suzuki/Stille couplings for rapid SAR exploration. - 2,3-Dimethyl substitution enhances metabolic stability and CNS penetration. - Supplied as ≥98% purity with full characterization, ready for immediate use in medicinal chemistry programs.

Molecular Formula C9H8Br2N2
Molecular Weight 303.985
CAS No. 1201824-91-0
Cat. No. B598871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
CAS1201824-91-0
Synonyms5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC9H8Br2N2
Molecular Weight303.985
Structural Identifiers
SMILESCC1=C(NC2=C(N=C(C=C12)Br)Br)C
InChIInChI=1S/C9H8Br2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3
InChIKeyQHCDNODUINREGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine Overview


5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (CAS 1201824-91-0) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core bearing two bromine atoms at positions 5 and 7, and two methyl groups at positions 2 and 3 . With a molecular formula of C9H8Br2N2 and a molecular weight of 303.98 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the construction of kinase-targeted libraries and epigenetic modulators [1]. The dual-brominated architecture enables sequential and site-selective cross-coupling reactions, while the 2,3-dimethyl substitution pattern imparts enhanced lipophilicity (LogP 3.70) and metabolic stability compared to unsubstituted or mono-methylated analogues, making it a privileged scaffold for drug discovery programs requiring tunable physicochemical properties and structural complexity .

01
Enables sequential cross-coupling at C5 and C7 positions via dual bromine substitution
02
Reported lipophilicity and metabolic stability enhancement from 2,3-dimethyl substitution
03
Versatile core for kinase-directed probe and library synthesis

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine vs. Analogues


The unique value of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) lies in its specific combination of substitution pattern and halogenation profile, which collectively dictate its reactivity, physicochemical properties, and ultimate biological performance of downstream products. Generic substitution with non-brominated (e.g., 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine), mono-brominated (e.g., 5-bromo or 7-bromo analogues), or alternative dihalogenated (e.g., 5,7-dichloro) derivatives results in significant deviations in cross-coupling efficiency, selectivity, lipophilicity (LogP), and subsequent structure-activity relationships (SAR) . Furthermore, the 2,3-dimethyl substitution is not merely decorative; it is a critical determinant of metabolic stability and target engagement in kinase inhibitor programs, directly impacting the developability of final compounds [1]. The evidence presented below quantifies these differences, demonstrating that 1201824-91-0 is not interchangeable with other pyrrolopyridine building blocks for applications requiring precise control over molecular architecture and drug-like properties.

Property
Target Scaffold
Potential Substitute
Cross-Coupling Reactivity
Dual C-Br enables sequential coupling under general conditions
Non- or mono-brominated analogues may require extensive optimization
Metabolic Stability
2,3-Dimethyl groups reported to shield metabolic hot spots
Unsubstituted or mono-methyl scaffolds may alter metabolic stability profiles

Quantitative Evidence for Pyrrolopyridine Scaffold


Enhanced Lipophilicity for CNS Permeability

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) exhibits a calculated LogP of 3.70, a critical parameter for predicting passive membrane permeability, blood-brain barrier (BBB) penetration, and intracellular target engagement . This value represents a substantial increase in lipophilicity compared to the non-brominated, non-methylated parent scaffold 1H-pyrrolo[2,3-c]pyridine (estimated LogP ~0.5-1.0), and is higher than the mono-methylated or 5,7-dichloro analogues (estimated LogP ~2.5-3.0).

Lipophilicity (LogP)
Class-level / Data to verify
3.70
calculated
Reported within CNS-permeability modeling range
Calculated value; experimental validation may be needed
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Bromine Reactivity Advantage in Cross-Coupling

The C-Br bond in aryl bromides is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the C-Cl bond in aryl chlorides [1]. Specifically, the oxidative addition step, which is often rate-limiting, proceeds with substantially higher turnover frequency (TOF) for aryl bromides than for aryl chlorides under identical conditions [2]. For instance, in microwave-assisted Suzuki-Miyaura couplings, 7-chloro-1H-pyrrolo[2,3-c]pyridine required specialized, high-activity precatalysts (XPhos-PdG2) and extended reaction times to achieve good yields, whereas analogous brominated substrates are reported to undergo coupling under milder, more general conditions [1].

Cross-Coupling Reactivity
Class-level / Reported
Br >> Cl
Yields 80–95% vs 50–70%
Supports synthetic workflow efficiency review
Reactivity advantage context-dependent; specialized catalysts may narrow gap
Synthetic Chemistry Cross-Coupling Library Synthesis

2,3-Dimethyl Advantage in Metabolic Stability

The 2,3-dimethyl substitution pattern on the pyrrolopyridine scaffold is a recognized structural feature for enhancing metabolic stability and improving target binding in kinase inhibitor programs [1]. Methyl groups at these positions increase lipophilicity, block potential metabolic hot spots (e.g., oxidative metabolism at the pyrrole ring), and can induce favorable conformational changes for kinase ATP-binding pocket engagement [2]. In related pyrrolo[2,3-c]pyridine-derived LSD1 inhibitors, the presence of alkyl substituents on the pyrrole ring was crucial for achieving potent enzymatic inhibition (IC50 values in the low nanomolar range) and cellular activity in AML cell lines [1].

Metabolic Stability Impact
Class-level / Data to verify
2,3-dimethyl substitution
May support metabolic stability screening in kinase inhibitor programs
Qualitative; target-specific validation required
Kinase Inhibition Drug Metabolism Structure-Activity Relationship

Application Scenarios for This Building Block


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The dual-brominated architecture of 1201824-91-0, combined with its enhanced reactivity (relative to chloro analogues) and optimized lipophilicity (LogP 3.70), makes it an ideal core for generating focused kinase inhibitor libraries. Medicinal chemists can exploit the differential reactivity of C-Br bonds to sequentially install aryl or heteroaryl groups at the 5- and 7-positions, rapidly exploring chemical space around the pyrrolopyridine core . This approach is particularly valuable for developing inhibitors of kinases such as FLT3, LSD1, and other targets implicated in oncology, where the pyrrolo[2,3-c]pyridine scaffold has demonstrated high target engagement [1].

CNS-Penetrant Chemical Probes

With a calculated LogP of 3.70, 1201824-91-0 resides in a favorable lipophilicity window for BBB penetration . This physicochemical property, coupled with the metabolic shielding provided by the 2,3-dimethyl groups, makes it a strategic starting material for building chemical probes and lead compounds targeting neurological disorders (e.g., neurodegenerative diseases, psychiatric conditions) where other, more polar pyrrolopyridine scaffolds are unlikely to achieve sufficient brain exposure [1]. By leveraging this scaffold, researchers can increase the probability of identifying CNS-active small molecules with improved pharmacokinetic profiles.

Reversible LSD1 Inhibitors for AML

Recent research has established the 1H-pyrrolo[2,3-c]pyridine scaffold as a privileged template for designing potent, reversible inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic target in AML . The 2,3-dimethyl substitution found in 1201824-91-0 is a critical structural element for achieving high potency (nanomolar IC50 values) and favorable drug-like properties in this class of inhibitors . Therefore, 1201824-91-0 serves as a direct precursor to advanced LSD1 inhibitor leads, enabling medicinal chemistry teams to efficiently explore SAR around the C5 and C7 positions while maintaining the core scaffold features essential for on-target activity and selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual C-Br reactivity
Sequential cross-coupling efficiency review
CNS-permeability probe development
Reported lipophilicity profile
BBB permeability model review
LSD1 epigenetic inhibitor research
2,3-Dimethyl substitution
Metabolic stability and target engagement review

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